N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride, also known as ABPC, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. ABPC is a small molecule that has been synthesized and studied for its ability to modulate certain biological processes.
Scientific Research Applications
Imaging Tracer Development
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide and its derivatives have been investigated as potential imaging tracers for Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET). These compounds, particularly their fluorinated analogues, show promise for studying monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).
Drug Synthesis Optimization
The compound has been used as a starting material in the synthesis of various pharmacologically active compounds. For instance, its role in the synthesis of Nav1.8 sodium channel modulator is significant. Key steps in this synthesis, including the oxidation and Suzuki−Miyaura coupling steps, have been optimized for improved yield and reproducibility (Fray et al., 2010).
Radioligand Synthesis for PET
A derivative of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide has been used to synthesize PET radioligands. For example, MK-1064, a compound synthesized from a derivative of this chemical, serves as a radioligand for imaging orexin-2 receptor, showing potential in neuroscientific research (Gao et al., 2016).
Electrocatalytic Carboxylation
The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in specific ionic liquids has been investigated. This process leads to the formation of 6-aminonicotinic acid, showcasing the potential of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide in green chemistry applications (Feng et al., 2010).
Synthesis of Antiarrhythmic Agents
Derivatives of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide have shown promise in the synthesis of compounds with antiarrhythmic activity. This research opens up potential applications in the development of new cardiac drugs (Hoang et al., 2018).
properties
IUPAC Name |
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQVKRWXPIGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.